4-[(Phenylformamido)methyl]benzoic acid
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Overview
Description
4-[(Phenylformamido)methyl]benzoic acid is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol This compound is characterized by the presence of a benzoic acid moiety substituted with a phenylformamido group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Phenylformamido)methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-[(Phenylformamido)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(Phenylformamido)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Phenylformamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
- 4-[(Benzoylamino)methyl]benzoic acid
- 4-(Benzamidomethyl)benzoic acid
- 4-Formylbenzoic acid
Comparison: Compared to similar compounds, 4-[(Phenylformamido)methyl]benzoic acid is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(benzamidomethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKZUGCWGATKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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